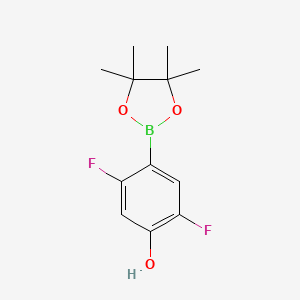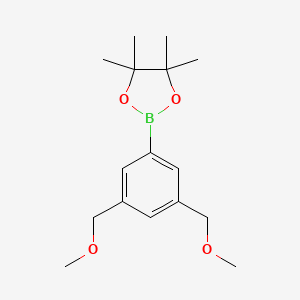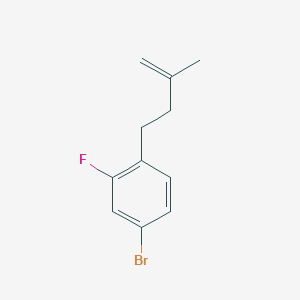
8-Bromo-6-methoxy-tetralin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-methoxy-tetralin-1-one is a chemical compound known for its significant role in scientific research. It is a cyclic adenosine monophosphate (cAMP) analog that induces cellular responses by activating protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This compound is widely used to study intracellular signaling pathways, cell differentiation, proliferation, and apoptosis.
Méthodes De Préparation
8-Bromo-6-methoxy-tetralin-1-one can be synthesized through various methods. One common approach involves the bromination of cAMP with bromine or N-bromosuccinimide (NBS) in the presence of a base such as triethylamine or sodium bicarbonate. Another method includes the alkylation of 6-methoxy-tetralin-1-one with 8-bromoadenosine-3’,5’-cyclic monophosphate in the presence of a Lewis acid like boron trifluoride etherate. These methods ensure the stability and resistance to hydrolysis of the compound.
Analyse Des Réactions Chimiques
8-Bromo-6-methoxy-tetralin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
8-Bromo-6-methoxy-tetralin-1-one has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of cAMP signaling and its effects on various biochemical pathways.
Biology: The compound helps in understanding cell differentiation, proliferation, and apoptosis.
Medicine: Research involving this compound contributes to the development of drugs for treating cancer, cardiovascular diseases, and metabolic disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-methoxy-tetralin-1-one involves the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). These proteins play crucial roles in regulating various cellular processes, including gene expression, metabolism, and cell cycle progression. The compound’s ability to modulate these pathways makes it a valuable tool in research.
Comparaison Avec Des Composés Similaires
8-Bromo-6-methoxy-tetralin-1-one is unique due to its stability and resistance to hydrolysis, which is achieved by substituting a bromine atom for the hydroxyl group at the 8th position of the adenine ring. Similar compounds include:
6-Methoxy-tetralin-1-one: Lacks the bromine substitution, making it less stable.
8-Bromo-tetralin-1-one: Does not have the methoxy group, affecting its solubility and reactivity.
These differences highlight the uniqueness of this compound in scientific research.
Propriétés
IUPAC Name |
8-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKGALXLOFBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCC2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)







